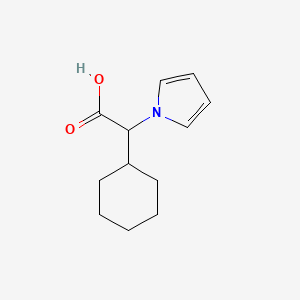

2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-cyclohexyl-2-pyrrol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h4-5,8-11H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSDEICWWHWHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Pyrrole

- Pyrrole N-substitution is commonly achieved by nucleophilic substitution reactions where pyrrole acts as a nucleophile.

- Cyclohexyl moieties can be introduced by reaction with cyclohexyl halides or cyclohexyl carboxylic acid derivatives under basic conditions.

- For example, displacement reactions using cyclohexane carboxylic acid chloride or cyclohexyl isocyanate have been reported to introduce cyclohexyl groups onto nitrogen or carbon centers in pyrrole derivatives.

Preparation of 2-(1H-pyrrol-1-yl)acetic Acid Derivatives

- The acetic acid portion can be introduced via hydrolysis of esters, such as ethyl 2-(1H-pyrrol-1-yl)acetate, which are synthesized by nucleophilic substitution of ethyl bromoacetate with pyrrole under basic conditions.

- Hydrolysis is typically done with aqueous sodium hydroxide in methanol, yielding the free acid in good to excellent yields.

Specific Synthetic Routes

Cu-Catalyzed C-N Cross-Coupling

- A method to prepare 2-(1H-pyrrol-1-yl)anilines involves copper-catalyzed C-N cross-coupling reactions, which can be adapted for pyrrole N-alkylation.

- Conditions: CuI (10 mol %), N,N'-dimethylethylenediamine (DMEDA, 20 mol %), K3PO4 base, in toluene at 110 °C under nitrogen atmosphere for 24 hours.

- This method provides a robust pathway to introduce pyrrole onto aromatic or aliphatic amines, potentially adaptable for the cyclohexyl-substituted acetic acid framework.

Rhodium(II)-Catalyzed Synthesis from Diazocarbonyl Compounds

- Substituted pyrroles can be synthesized via rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with primary amines.

- The method involves slow addition of diazodicarbonyl compounds to a rhodium(II) acetate suspension, followed by reaction with amines and acetic acid as a catalyst.

- This approach yields substituted pyrroles, which can be further functionalized to introduce the cyclohexyl group and carboxylic acid functionality.

Ester Hydrolysis to Carboxylic Acid

- After formation of the ethyl ester intermediate (e.g., ethyl 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetate), hydrolysis is carried out under basic conditions.

- Typically, aqueous sodium hydroxide in methanol at room temperature or mild heating is used to convert the ester to the corresponding carboxylic acid.

- The reaction is followed by acidification to precipitate the acid product, which is isolated by filtration or extraction.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrole N-alkylation | Cyclohexyl halide, NaH or K tert-butoxide, DMF/THF | 60-85 | Selective N-substitution on pyrrole nitrogen |

| Ester formation | Reaction of pyrrole with ethyl bromoacetate | 70-90 | Formation of ethyl 2-(1H-pyrrol-1-yl)acetate |

| Ester hydrolysis | NaOH (aq) in MeOH, room temp or reflux | 80-95 | Conversion to 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid |

| Cu-catalyzed C-N coupling | CuI, DMEDA, K3PO4, toluene, 110 °C, 24 h | 65-75 | For pyrrole-aniline derivatives, adaptable |

| Rhodium(II)-catalyzed route | Rh2(OAc)4 catalyst, diazocarbonyl + amine | 50-80 | For substituted pyrroles synthesis |

Research Findings and Optimization Insights

- The Cu-catalyzed C-N cross-coupling provides a mild and efficient route to N-substituted pyrroles but requires careful control of atmosphere and temperature to avoid side reactions.

- Rhodium(II)-catalyzed synthesis of substituted pyrroles from diazocarbonyl compounds allows for structural diversity but may have moderate yields and requires expensive catalysts.

- Ester hydrolysis is straightforward and high-yielding, often performed without purification of the intermediate ester, streamlining the process.

- Selective chlorination or halogenation of pyrrole derivatives prior to substitution can improve regioselectivity and facilitate further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution at the α-Carbon: Cyclohexyl vs. Phenyl

Compound: Phenyl(1H-pyrrol-1-yl)acetic acid (C₁₂H₁₁NO₂, MW: 201.22 g/mol)

Heterocyclic Modifications: Pyrrole vs. Pyrazole

Compound : 3-Hydroxy-2,2-bis(1H-pyrazol-1-yl)acetic acid

- Structural Difference : Features two pyrazole rings instead of one pyrrole.

- Bioactivity: Bis-pyrazole analogs are explored for enzyme inhibition due to their chelating properties.

Functional Group Additions: Methoxycarbonyl Substituent

Compound: 2-[2-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid (C₉H₁₀NO₄, MW: 199.18 g/mol)

Hybrid Heterocyclic Systems

Compound : 2-[4-(1H-Pyrrol-1-yl)thian-4-yl]acetic acid

- Structural Difference : Combines pyrrole with a thian (sulfur-containing) ring.

- Solubility: Thian rings may improve aqueous solubility compared to purely hydrocarbon substituents.

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

Overview

2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid is an organic compound characterized by a cyclohexyl group and a pyrrole ring attached to an acetic acid moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties.

The biological activity of 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to significant biological effects. The precise mechanisms may vary depending on the biological context and the specific targets involved.

Antimicrobial Properties

Research indicates that 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid exhibits considerable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.

Table 1: Antimicrobial Activity of 2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid resulted in a significant decrease in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid plays a crucial role in its biological activity. Variations in the cyclohexyl or pyrrole substituents can lead to different biological outcomes. For instance, modifications that enhance hydrophobic interactions often lead to increased potency against microbial strains.

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Increased cyclohexyl size | Enhanced antimicrobial activity |

| Substitution on pyrrole ring | Altered anti-inflammatory effects |

Research Findings

Recent studies have highlighted the compound's potential as a pharmaceutical intermediate for drug development. Its unique combination of structural features allows for further optimization and exploration in medicinal chemistry.

Notable Research Outcomes

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited lower MIC values compared to traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections.

- Anti-inflammatory Activity : In vitro assays indicated that the compound can effectively reduce inflammatory markers, making it a candidate for developing new anti-inflammatory drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.